molecular formula C7H17NO2 B13192354 1-Amino-5-methoxy-3-methylpentan-3-ol

1-Amino-5-methoxy-3-methylpentan-3-ol

Cat. No.: B13192354
M. Wt: 147.22 g/mol
InChI Key: QHKXJKQSTLQNRI-UHFFFAOYSA-N
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Description

1-Amino-5-methoxy-3-methylpentan-3-ol is an organic compound with the molecular formula C7H17NO2. It is a derivative of pentanol, featuring an amino group, a methoxy group, and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a methoxy-substituted alkyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-methoxy-3-methylpentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-Amino-5-methoxy-3-methylpentan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-5-methoxy-3-methylpentan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group may participate in hydrophobic interactions. These interactions can influence the compound’s activity in biological systems, affecting pathways such as enzyme catalysis and receptor binding.

Comparison with Similar Compounds

  • 5-Amino-3-methylpentan-1-ol
  • 5-Methoxy-3-methylpentan-1-ol
  • 3-Methylpentan-3-ol

Uniqueness: 1-Amino-5-methoxy-3-methylpentan-3-ol is unique due to the presence of both an amino group and a methoxy group on the same carbon chain This dual functionality allows for a broader range of chemical reactions and interactions compared to its similar compounds

Properties

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

IUPAC Name

1-amino-5-methoxy-3-methylpentan-3-ol

InChI

InChI=1S/C7H17NO2/c1-7(9,3-5-8)4-6-10-2/h9H,3-6,8H2,1-2H3

InChI Key

QHKXJKQSTLQNRI-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(CCOC)O

Origin of Product

United States

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